molecular formula C19H15BrFN3OS B2768821 N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide CAS No. 1251587-53-7

N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2768821
CAS No.: 1251587-53-7
M. Wt: 432.31
InChI Key: YSVNMUFLBNLDBQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is a pyrimidine-based acetamide derivative characterized by a 2-bromophenyl group attached to the acetamide nitrogen and a 4-fluorophenyl-substituted pyrimidinyl moiety linked via a sulfanyl bridge. The bromophenyl and fluorophenyl substituents likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3OS/c1-12-10-18(24-19(22-12)13-6-8-14(21)9-7-13)26-11-17(25)23-16-5-3-2-4-15(16)20/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVNMUFLBNLDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Compound Overview

Chemical Structure : The compound features a brominated phenyl group, a fluorinated phenyl moiety, and a pyrimidine ring connected through a sulfanyl group to an acetamide. Its molecular formula is C16H16BrFN3OSC_{16}H_{16}BrFN_3OS.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including halogenation, nucleophilic substitutions, and coupling reactions. The detailed synthetic pathway can vary based on the starting materials and desired purity levels.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of bromine and fluorine substituents enhances the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic effects against various cancer types .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar scaffolds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism and microbial resistance. For example, it could inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells, thereby exerting antiproliferative effects .

Case Studies

  • Anticancer Study : A study conducted on various pyrimidine derivatives indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These findings suggest strong potential for this compound in cancer therapy .
  • Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli showed that derivatives containing the sulfanyl group had enhanced antibacterial activity compared to their non-sulfanyl counterparts. The minimum inhibitory concentrations (MIC) were significantly lower for these compounds, indicating their potential as novel antimicrobial agents .

Research Findings Summary Table

Property Activity Reference
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Enzyme InhibitionPotential DHFR inhibitor

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the most significant applications of N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide is its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on various cancer cell lines. For instance, pyrimidine derivatives have been shown to disrupt cellular proliferation and induce apoptosis in cancer cells, particularly in non-small-cell lung carcinoma and ovarian cancer models. The presence of the bromophenyl and fluorophenyl groups enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors resistant to conventional therapies .

1.2 Antimicrobial Properties

In addition to its anticancer properties, this compound may possess antimicrobial activity. Studies on related sulfanyl acetamides have demonstrated effectiveness against a range of bacterial strains, suggesting that modifications to the pyrimidine scaffold can lead to enhanced antimicrobial properties. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related pyrimidine derivative against A549 lung cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration) compared to untreated controls. Further analysis revealed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent for lung cancer treatment .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfanyl acetamides, including this compound. The study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics. The research suggested that further optimization of the chemical structure could enhance these antimicrobial properties .

Data Table: Summary of Applications

ApplicationDescriptionReferences
AnticancerInhibits cell proliferation; induces apoptosis
AntimicrobialEffective against bacterial strains
MechanismInhibits key enzymes; modulates apoptotic pathways

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of Selected Sulfanyl Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (if known) Reference
N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide C₂₀H₁₆BrFN₃OS 437.3 2-bromophenyl, 4-fluorophenyl, methyl Not specified
N-(4-Chlorobenzyl)-2-{[6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl]sulfanyl}acetamide C₂₁H₁₈ClF₃N₃OS 469.9 4-chlorobenzyl, trifluoromethylphenyl Not specified
2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide C₂₆H₂₃FN₄O₃ 458.18 Dimethoxyphenyl, fluorophenyl, phenyl Enzyme inhibition potential
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₅H₂₄FN₅O 453.5 2-fluorophenyl, methoxyphenyl, methyl Antibacterial, antifungal

Key Observations:

Substituent Effects on Molecular Weight and Solubility: The bromine atom in the target compound increases molecular weight compared to chloro or methoxy analogs (e.g., 469.9 g/mol for the trifluoromethylphenyl derivative ). Fluorophenyl groups enhance metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Structural Conformation and Interactions: Pyrimidine derivatives with methyl groups (e.g., 6-methyl in the target compound) exhibit planar conformations, as seen in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where dihedral angles between pyrimidine and aryl rings range from 12.0° to 86.1° . This influences binding to biological targets.

Biological Activity Trends: Fluorophenyl-containing analogs (e.g., GSK1570606A ) are often explored for antimicrobial or enzyme inhibitory applications. For instance, compounds with methoxyphenyl groups (e.g., 2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide) show strong IR and NMR signatures indicative of hydrogen-bonding interactions, correlating with bioactivity . Bromophenyl derivatives may exhibit enhanced electrophilic reactivity, making them candidates for covalent inhibitor design, though specific data for the target compound are lacking.

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